molecular formula C20H14ClNO5S B281592 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid

5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid

Cat. No. B281592
M. Wt: 415.8 g/mol
InChI Key: SKHQMXNBWXUVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid, also known as CSN-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSN-3 is a naphthofuran derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid is not fully understood, but it has been suggested that it may act through multiple pathways. One study found that 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid inhibited the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer development. Another study suggested that 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid induced apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells. In terms of physiological effects, 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to reduce inflammation and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been extensively studied for its potential therapeutic applications, making it a valuable tool for investigating the mechanisms of action and potential therapeutic uses. However, one limitation of using 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research involving 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid. One potential avenue of research is investigating the use of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid and its potential therapeutic uses in other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, more research is needed to investigate the potential toxicity of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid and its safety in human clinical trials.

Synthesis Methods

The synthesis of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylnaphtho[1,2-b]furan-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the therapeutic potential of 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid.

Scientific Research Applications

5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One study found that 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study showed that 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid had anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to inhibit tumor growth in animal models of breast cancer and lung cancer.

properties

Molecular Formula

C20H14ClNO5S

Molecular Weight

415.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid

InChI

InChI=1S/C20H14ClNO5S/c1-11-18(20(23)24)16-10-17(14-4-2-3-5-15(14)19(16)27-11)22-28(25,26)13-8-6-12(21)7-9-13/h2-10,22H,1H3,(H,23,24)

InChI Key

SKHQMXNBWXUVIS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)O

solubility

62.4 [ug/mL]

Origin of Product

United States

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